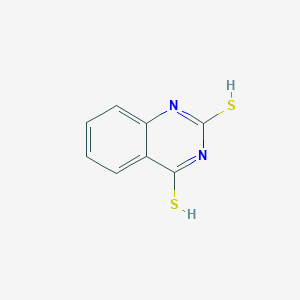
quinazoline-2,4-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trifluorobenzylamine: (quinazoline-2,4-dithiol) is an organic compound with the molecular formula C7H6F3N . It is a fluorinated benzylamine derivative, characterized by the presence of three fluorine atoms attached to the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorobenzylamine typically involves the fluorination of benzylamine derivatives. One common method is the direct fluorination of benzylamine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 3,4,5-Trifluorobenzylamine may involve multi-step processes starting from commercially available precursors. The process includes the nitration of benzene, reduction to benzylamine, and subsequent fluorination. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: 3,4,5-Trifluorobenzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, and other derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: Reduction of the amino group can lead to the formation of primary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as acyl chlorides, anhydrides, and aldehydes are commonly used. Conditions typically involve mild temperatures and the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Amides and Imines: Formed through substitution reactions.
Nitroso and Nitro Derivatives: Formed through oxidation reactions.
Primary Amines: Formed through reduction reactions.
科学研究应用
3,4,5-Trifluorobenzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying enzyme mechanisms and drug interactions.
Medicine: Investigated for its potential use in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,4,5-Trifluorobenzylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
相似化合物的比较
2,4,6-Trifluorobenzylamine: Another fluorinated benzylamine with similar properties but different substitution pattern.
3,5-Difluorobenzylamine: Lacks one fluorine atom compared to 3,4,5-Trifluorobenzylamine, resulting in different reactivity and applications.
4-Fluorobenzylamine: Contains only one fluorine atom, making it less lipophilic and less stable compared to 3,4,5-Trifluorobenzylamine.
Uniqueness: 3,4,5-Trifluorobenzylamine is unique due to its trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
quinazoline-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOAGVULHUBXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
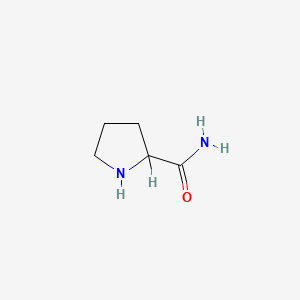
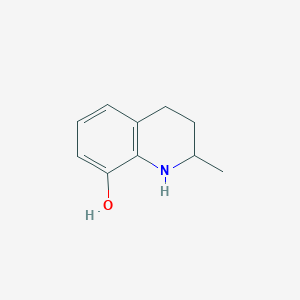
![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B7777124.png)
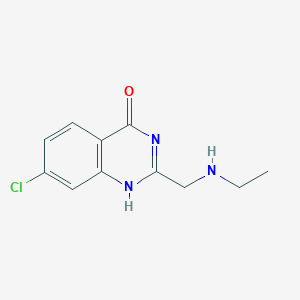
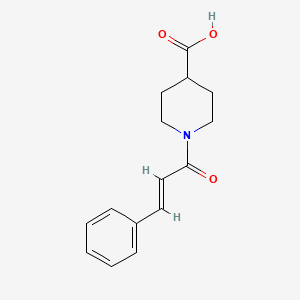
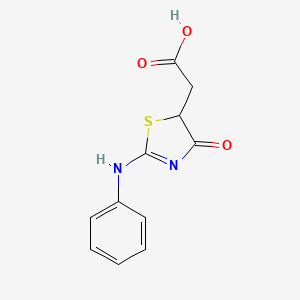
![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B7777171.png)
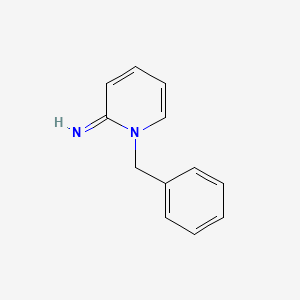
![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine](/img/structure/B7777187.png)
![2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777201.png)
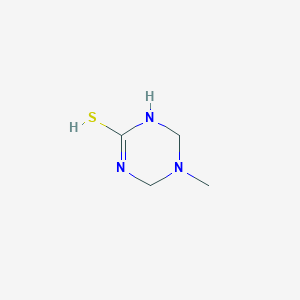
![2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777210.png)
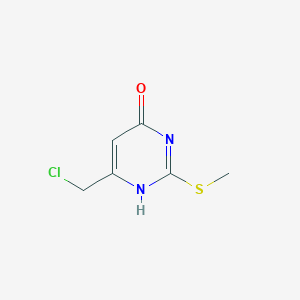
![2-[[3-(3-fluorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777223.png)
